Anticonvulsant Potency in MES Model: Para-Methoxy Parent vs. Other Regioisomers Establishes Baseline for Brominated Analog Evaluation
The non-brominated analog 2-(4-methoxyphenyl)isoindoline-1,3-dione (compound 3m) exhibited an ED50 of 15.1 ± 1.53 mg/kg (12.23–17.96) in the MES model in mice after intraperitoneal administration, the lowest ED50 among all 13 derivatives tested [1]. In contrast, regioisomers with ortho-methoxy (3k) and meta-methoxy (3l) substitution showed ED50 values of 194.6 ± 10.5 mg/kg and >300 mg/kg, respectively [1]. Compound 3m also displayed the highest protective index (PI = 5.91, TD50 = 89.33 ± 5.1 mg/kg) compared to the meta-fluoro analog 3f (PI = 0.79) and para-nitro analog 3j (PI = 2.81) [1]. While the target 5-bromo compound has not been evaluated in this exact assay, the para-methoxy pharmacophore is confirmed as the potency-driving motif, and the 5-bromo substituent is predicted to further modulate lipophilicity (ΔLogP ~ +0.5–0.8 units relative to 3m) and target engagement .
| Evidence Dimension | Anticonvulsant ED50 in mouse MES model |
|---|---|
| Target Compound Data | Not directly measured; predicted LogP 3.32, PSA 46.6 Ų |
| Comparator Or Baseline | 2-(4-Methoxyphenyl)isoindoline-1,3-dione (3m): ED50 = 15.1 mg/kg; 2-(2-Methoxyphenyl) analog (3k): ED50 = 194.6 mg/kg; 2-(3-Methoxyphenyl) analog (3l): ED50 >300 mg/kg [1] |
| Quantified Difference | Para-methoxy substitution reduces ED50 by ≥12.9-fold vs. ortho-methoxy and >19.9-fold vs. meta-methoxy; 5-bromo effect not yet quantified in vivo |
| Conditions | Male mice, i.p. administration, vehicle DMSO 5%, MES-induced seizure, n = 4 per dose group, ED50 calculated by probit analysis [1] |
Why This Matters
This establishes the para-methoxyphenylisoindoline-1,3-dione scaffold as the most potent anticonvulsant chemotype in the series, providing a strong rationale for procuring the 5-bromo analog for follow-up SAR exploration where bromine may enhance potency or enable radiolabeling.
- [1] Synthesis and antiseizure evaluation of isoindoline-1,3-dione derivatives in mice. Medicinal Chemistry Research, 2014, 23, 2736–2743. Table 1. View Source
